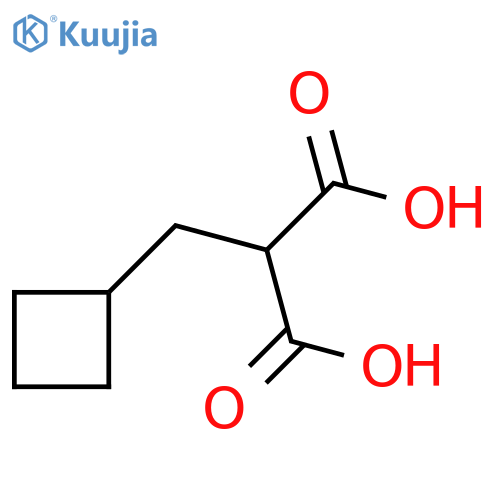

Cas no 1010422-67-9 (2-(Cyclobutylmethyl)malonic acid)

2-(Cyclobutylmethyl)malonic acid 化学的及び物理的性質

名前と識別子

-

- 2-(cyclobutylmethyl)malonic acid

- 2-(cyclobutylmethyl)propanedioic acid

- 2-cyclobutylmethyl malonic acid

- 2-cyclobutylmethyl-malonic acid

- W17857

- 2-(Cyclobutylmethyl)malonic acid

-

- MDL: MFCD20644070

- インチ: 1S/C8H12O4/c9-7(10)6(8(11)12)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12)

- InChIKey: BEFGISLZPBHJDH-UHFFFAOYSA-N

- ほほえんだ: OC(C(C(=O)O)CC1CCC1)=O

計算された属性

- せいみつぶんしりょう: 172.073559g/mol

- どういたいしつりょう: 172.073559g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 74.6

- ぶんしりょう: 172.18g/mol

2-(Cyclobutylmethyl)malonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AV18827-500mg |

2-(Cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 500mg |

$170.00 | 2024-04-20 | |

| A2B Chem LLC | AV18827-250mg |

2-(Cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 250mg |

$124.00 | 2024-04-20 | |

| 1PlusChem | 1P019FIJ-500mg |

2-(cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 500mg |

$322.00 | 2025-03-03 | |

| eNovation Chemicals LLC | D773334-1g |

2-(cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 1g |

$785 | 2025-03-01 | |

| Aaron | AR019FQV-1g |

2-(Cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 1g |

$749.00 | 2025-02-28 | |

| eNovation Chemicals LLC | D773334-500mg |

2-(cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 500mg |

$560 | 2025-03-01 | |

| eNovation Chemicals LLC | D773334-250mg |

2-(cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 250mg |

$170 | 2024-06-06 | |

| 1PlusChem | 1P019FIJ-100mg |

2-(cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 100mg |

$130.00 | 2025-03-03 | |

| A2B Chem LLC | AV18827-100mg |

2-(Cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 100mg |

$69.00 | 2024-04-20 | |

| Aaron | AR019FQV-100mg |

2-(Cyclobutylmethyl)malonic acid |

1010422-67-9 | 95% | 100mg |

$199.00 | 2025-02-28 |

2-(Cyclobutylmethyl)malonic acid 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

2-(Cyclobutylmethyl)malonic acidに関する追加情報

2-(Cyclobutylmethyl)malonic acid (CAS: 1010422-67-9) の最新研究動向と応用可能性

2-(Cyclobutylmethyl)malonic acid (CAS: 1010422-67-9) は、近年、医薬品中間体として注目を集める環状構造を有するマロン酸誘導体である。本化合物は、その特異的な立体構造と反応性から、創薬化学における重要なビルディングブロックとしての潜在能力を有しており、特に抗炎症剤や抗ウイルス剤の開発において関心が高まっている。

2023年に発表されたJournal of Medicinal Chemistryの研究では、1010422-67-9を出発物質として、新規NSAID(非ステロイド性抗炎症薬)候補化合物の合成が報告された。この研究では、cyclobutyl基の剛直性を利用して標的酵素(COX-2)への選択的な結合能を向上させることに成功しており、従来薬に比べ胃腸障害の副作用が軽減されたことが特徴である。

有機合成化学の観点からは、2-(Cyclobutylmethyl)malonic acidのエステル誘導体が、不斉触媒反応における優れたキラル補助基として機能することが明らかとなっている。2024年初頭のOrganic Letters掲載論文では、パラジウム触媒を用いた不斉アリール化反応において、当該化合物が高い立体選択性(>95% ee)を達成するのに寄与したと報告されている。

創薬応用における最新の動向として注目すべきは、新型コロナウイルス(SARS-CoV-2)の主要プロテアーゼ(Mpro)阻害剤開発への応用可能性である。分子ドッキングシミュレーションの結果、1010422-67-9骨格を有する化合物がMproの活性部位に強く結合することが示唆されており、現在in vitro評価が進行中である。

代謝安定性に関する予備的検討では、2-(Cyclobutylmethyl)malonic acid誘導体は肝ミクロソーム試験において良好な安定性を示すことが確認されている。これは、cyclobutyl基が代謝的に比較的安定であることに起因すると考えられ、経口投与可能な医薬品開発における利点となり得る。

今後の展望として、当該化合物をコア構造とするDNAエンコーディングライブラリー(DEL)の構築が計画されている。特に、マロン酸部位の多様な修飾可能性を活かし、創薬標的に対する高効率なリード化合物探索が期待される。また、バイオオーソゴナル化学の進展に伴い、生体内での選択的な反応を可能とするプロドラッグデザインへの応用も検討されている。

1010422-67-9 (2-(Cyclobutylmethyl)malonic acid) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)